

molecular weight of t-Boc-Aminooxy-PEG11-amine

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Compound of Interest

Compound Name: *t*-Boc-Aminooxy-PEG11-amine

Cat. No.: B6352198

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Technical Data: t-Boc-Aminooxy-PEG11-amine

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This document provides the molecular weight and associated chemical information for **t-Boc-Aminooxy-PEG11-amine**, a bifunctional linker used in pharmaceutical research and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2]}

Core Molecular Data

The key quantitative data for **t-Boc-Aminooxy-PEG11-amine** is summarized in the table below. This data is compiled from multiple chemical suppliers and databases to ensure accuracy.

Property	Value	Source
Molecular Weight	660.79 g/mol	^{[1][2][3]}
Molecular Formula	C ₂₉ H ₆₀ N ₂ O ₁₄	^{[2][3][4]}
CAS Number	1630094-83-5	^{[2][3]}

Chemical Structure and Functionality

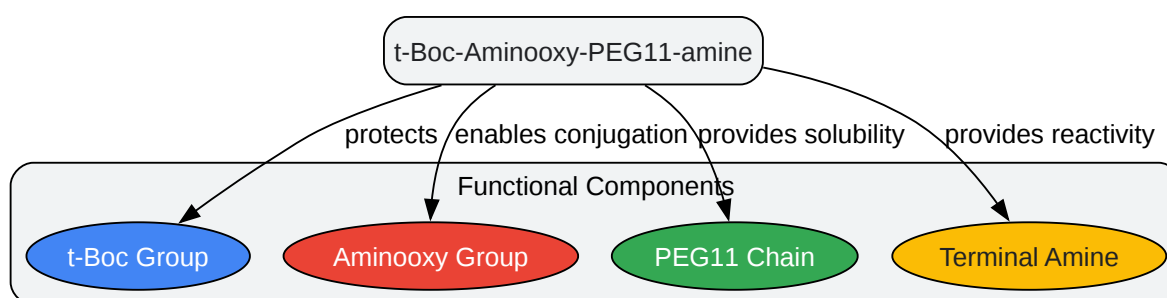
t-Boc-Aminooxy-PEG11-amine features three main components: a tert-butoxycarbonyl (t-Boc) protecting group, an aminooxy group, and an eleven-unit polyethylene glycol (PEG) chain. [5] The t-Boc group serves to protect the amine, and it can be removed under mild acidic conditions.[5] The aminooxy group allows for conjugation with molecules containing aldehydes or ketones, while the PEG chain enhances the compound's solubility and biocompatibility.[5]

Experimental Protocols

Detailed experimental protocols for the use of **t-Boc-Aminooxy-PEG11-amine** are specific to the application and are typically developed by the end-user. For general guidance on bioconjugation techniques and the use of PEG linkers, researchers are advised to consult relevant scientific literature and application notes from chemical suppliers.

Logical Relationship Diagram

The following diagram illustrates the logical relationship of the functional groups within the **t-Boc-Aminooxy-PEG11-amine** molecule.



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References

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